molecular formula C17H17NO B11861892 (1E)-N-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-imine CAS No. 64300-03-4

(1E)-N-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-imine

Cat. No.: B11861892
CAS No.: 64300-03-4
M. Wt: 251.32 g/mol
InChI Key: DAHVQOFAMVMRDX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydronaphthalene ring system conjugated with a methoxyaniline moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-methoxyaniline. One common method employs the Claisen–Schmidt condensation reaction, where the reactants are combined in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. For example, palladium-catalyzed cross-coupling reactions using Pd(PPh3)4 and AgOAc have been reported to facilitate the synthesis of related dihydronaphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as a Bcl-2 inhibitor suggests that it can bind to the active sites of these proteins, thereby inhibiting their function and promoting apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is unique due to its combined structural features of both dihydronaphthalene and methoxyaniline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

64300-03-4

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C17H17NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3

InChI Key

DAHVQOFAMVMRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2CCCC3=CC=CC=C32

Origin of Product

United States

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